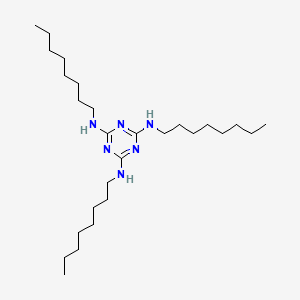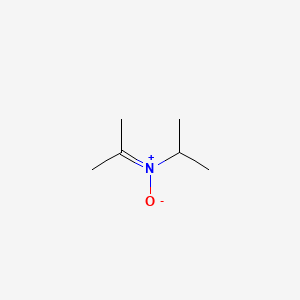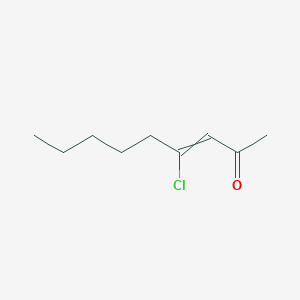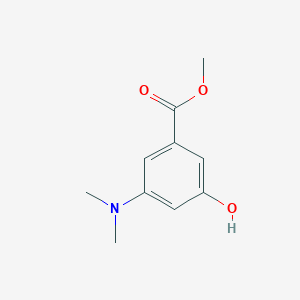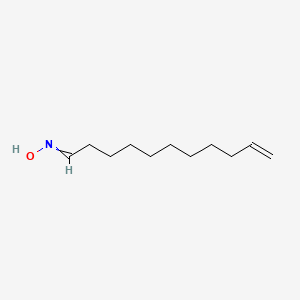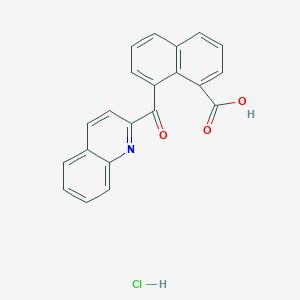
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride is a complex organic compound that features both quinoline and naphthalene moieties. The presence of these two aromatic systems makes it a compound of interest in various fields, including medicinal chemistry and materials science. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of quinoline-2-carboxylic acid with naphthalene-1-carboxylic acid under acidic conditions. This reaction is often facilitated by catalysts such as phosphorus trichloride or other dehydrating agents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions include various quinoline and naphthalene derivatives, which can be further functionalized for specific applications .
科学的研究の応用
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to DNA, inhibiting replication and transcription processes.
Pathways Involved: The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins.
類似化合物との比較
Similar Compounds
Quinoline-2,4-dione: Shares the quinoline moiety but lacks the naphthalene component.
Naphthalene-1-carboxylic acid: Contains the naphthalene moiety but lacks the quinoline component.
Uniqueness
8-(Quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride is unique due to the combination of quinoline and naphthalene moieties, which confer distinct chemical and biological properties. This dual aromatic system enhances its ability to interact with various biological targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
93272-81-2 |
|---|---|
分子式 |
C21H14ClNO3 |
分子量 |
363.8 g/mol |
IUPAC名 |
8-(quinoline-2-carbonyl)naphthalene-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C21H13NO3.ClH/c23-20(18-12-11-13-5-1-2-10-17(13)22-18)15-8-3-6-14-7-4-9-16(19(14)15)21(24)25;/h1-12H,(H,24,25);1H |
InChIキー |
OXEBXAMKTKYJKJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=CC=CC4=C3C(=CC=C4)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


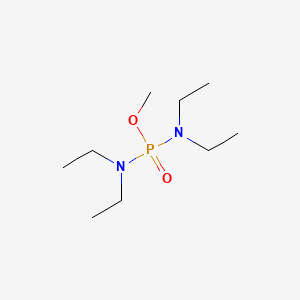
![3-{2-[Acetyl(methyl)amino]-1-(acetyloxy)ethyl}phenyl acetate](/img/structure/B14354994.png)
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)
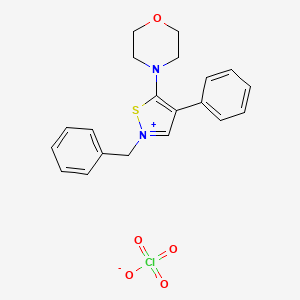
![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
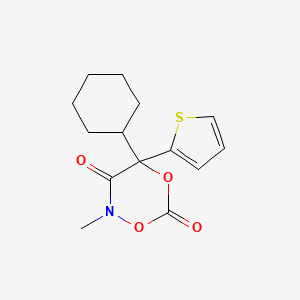
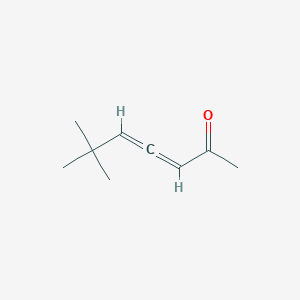
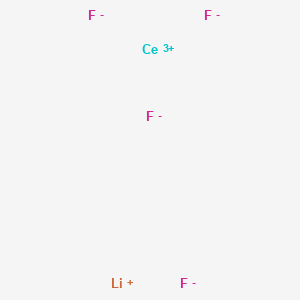
![1H-Furo[3,4-b]carbazole-1,3(5H)-dione, 4,5-dimethyl-](/img/structure/B14355047.png)
